molecular formula C8H7N3O3 B11818585 3-oxo-2,4-dihydro-1H-pyrido[2,3-b]pyrazine-2-carboxylic acid

3-oxo-2,4-dihydro-1H-pyrido[2,3-b]pyrazine-2-carboxylic acid

Katalognummer: B11818585
Molekulargewicht: 193.16 g/mol
InChI-Schlüssel: CYEADIGUQVKRMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-oxo-2,4-dihydro-1H-pyrido[2,3-b]pyrazine-2-carboxylic acid is a heterocyclic compound that belongs to the pyrido[2,3-b]pyrazine family This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyrazine ring, with a carboxylic acid and a keto group attached

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-2,4-dihydro-1H-pyrido[2,3-b]pyrazine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with diethyl oxalate under acidic conditions to form the intermediate, which is then cyclized to yield the target compound. Another approach involves the use of 2-aminopyridine and glyoxal in the presence of a base to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-oxo-2,4-dihydro-1H-pyrido[2,3-b]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The keto group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The keto group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for nucleophilic substitution include alcohols, amines, and thiols.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Esters, amides, and other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

3-oxo-2,4-dihydro-1H-pyrido[2,3-b]pyrazine-2-carboxylic acid has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-oxo-2,4-dihydro-1H-pyrido[2,3-b]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrido[2,3-b]pyrazine: A similar compound with a fused pyridine-pyrazine ring system but lacking the carboxylic acid and keto groups.

    Quinoxaline: Another heterocyclic compound with a similar fused ring system but different functional groups.

    Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring, similar in structure but different in functional groups.

Uniqueness

3-oxo-2,4-dihydro-1H-pyrido[2,3-b]pyrazine-2-carboxylic acid is unique due to the presence of both a carboxylic acid and a keto group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C8H7N3O3

Molekulargewicht

193.16 g/mol

IUPAC-Name

3-oxo-2,4-dihydro-1H-pyrido[2,3-b]pyrazine-2-carboxylic acid

InChI

InChI=1S/C8H7N3O3/c12-7-5(8(13)14)10-4-2-1-3-9-6(4)11-7/h1-3,5,10H,(H,13,14)(H,9,11,12)

InChI-Schlüssel

CYEADIGUQVKRMZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(NC(=O)C(N2)C(=O)O)N=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.